Direct Scarlet B

Übersicht

Beschreibung

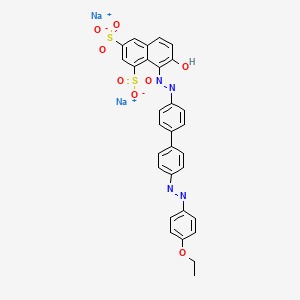

Direct Scarlet B: is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textile, paper, and leather, as well as in medical and environmental research. The molecular formula of this compound is C₃₀H₂₄N₄O₈S₂, and it has a molecular weight of 676.63 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Direct Scarlet B is synthesized through a series of chemical reactions involving diazotization and coupling. The process begins with the diazotization of 4-aminophenylbenzeneamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The resulting compound is then further coupled with phenol in the presence of sodium carbonate in an aqueous ethanol solution under heating and air pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the dye meets industry standards for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Direct Scarlet B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite is a commonly used reducing agent.

Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidation products include various carboxylic acids and quinones.

Reduction: Reduction leads to the formation of corresponding amines.

Substitution: Substitution reactions yield various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Direct Scarlet B has several notable applications across different fields:

Analytical Chemistry

- Staining Agent : this compound is commonly used in analytical chemistry for staining and visualization purposes. It aids in differentiating components in complex mixtures during chromatographic analyses.

Histopathology

- Eosinophil Staining : The dye is employed in histopathological studies, particularly for staining eosinophils in tissue samples. Studies have shown that this compound effectively highlights eosinophilic granules, facilitating the diagnosis of conditions such as eosinophilic esophagitis .

- Comparison with Other Stains : Research indicates that this compound provides clearer and more rapid identification of eosinophils compared to traditional stains like hematoxylin-eosin (HE) and Congo red. This is particularly beneficial for non-pathologist cardiologists who require accurate eosinophil counts .

Medical Diagnostics

- Potential Therapeutic Applications : Investigations are ongoing into the use of this compound in medical diagnostics, particularly in identifying eosinophil-related diseases. Its unique staining properties may enhance the detection of eosinophilic infiltration in various tissues .

Industrial Use

- Textile and Leather Industries : this compound is extensively used in the textile industry for dyeing fabrics, as well as in the leather industry for coloring leather goods. Its stability and colorfastness make it a preferred choice among manufacturers.

Case Study 1: Eosinophilic Esophagitis Diagnosis

A study published in Gastrointestinal Disorders highlighted the effectiveness of this compound in diagnosing eosinophilic esophagitis. The researchers demonstrated that the dye allowed for precise recognition of eosinophils, significantly improving diagnostic accuracy compared to conventional methods .

Case Study 2: Colorimetric Analysis in Research

In various laboratory settings, this compound has been utilized for colorimetric assays where quantification of substances is necessary. For example, it has been applied in determining concentrations of biomolecules based on color intensity changes, showcasing its versatility as a research tool .

Wirkmechanismus

The mechanism of action of Direct Scarlet B involves its interaction with various molecular targets and pathways. The dye binds to specific sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is primarily driven by the azo group in the dye, which can form covalent bonds with nucleophilic sites on biomolecules .

Vergleich Mit ähnlichen Verbindungen

- Amidine Scarlet B

- Chloramine Red B

- Diamine Scarlet B

- Pontamine Scarlet B

- Direct Red 37

Comparison: Direct Scarlet B is unique among its similar compounds due to its specific molecular structure and the presence of the azo group, which imparts distinct chemical and physical properties. Compared to other similar compounds, this compound exhibits superior dyeing properties, including better color fastness and stability .

Eigenschaften

CAS-Nummer |

3530-19-6 |

|---|---|

Molekularformel |

C30H24N4NaO8S2 |

Molekulargewicht |

655.7 g/mol |

IUPAC-Name |

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C30H24N4O8S2.Na/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41;/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41); |

InChI-Schlüssel |

LUYUEIWYNKDIAB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.